N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for its pharmacological relevance in kinase inhibition and anticancer research. This combination of substituents positions the compound as a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)14-4-1-3-13(9-14)11-27-12-25-17-15(19(27)30)10-26-28(17)7-6-24-18(29)16-5-2-8-31-16/h1-5,8-10,12H,6-7,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGKDZIYGRXAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide belongs to a class of fused pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. These compounds have been shown to inhibit various kinases involved in cancer progression:
- Mechanism of Action : They act as ATP-competitive inhibitors by mimicking adenine binding in kinase active sites.
- Targets : Common targets include EGFR (Epidermal Growth Factor Receptor), BTK (Bruton's Tyrosine Kinase), and MKK7 (Mitogen-Activated Protein Kinase Kinase 7) .
Anti-inflammatory and Analgesic Effects
Pyrazolo[3,4-d]pyrimidines also exhibit anti-inflammatory properties:
- Case Study : A study demonstrated that derivatives of this compound reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Analgesic Activity : The compounds showed significant pain relief effects comparable to standard analgesics .
Antimicrobial Properties
The compound has potential antimicrobial activity against various pathogens:
- Mechanism : The presence of the furan ring contributes to its ability to penetrate microbial membranes.
- Efficacy : In vitro tests indicated that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activities of Pyrazolo[3,4-d]pyrimidines
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Anticancer | EGFR, BTK | |
| Anti-inflammatory | Pro-inflammatory cytokines | |
| Antimicrobial | Gram-positive/negative bacteria | |
| Analgesic | Pain pathways |
Synthesis and Structure-Activity Relationship (SAR)
Research has focused on the synthesis of various derivatives of pyrazolo[3,4-d]pyrimidines to optimize their biological activity. Modifications at specific positions on the core structure have been shown to enhance potency and selectivity against targeted kinases.
Clinical Trials and Applications
Several pyrazolo[3,4-d]pyrimidine derivatives are currently undergoing clinical trials for oncology applications. These trials aim to evaluate their effectiveness in treating various cancers, with preliminary results indicating promising outcomes in tumor reduction and patient survival rates .
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Effects
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can exhibit anti-inflammatory effects. The structure of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide suggests similar potential due to its structural analogies with known anti-inflammatory agents. Investigations into its mechanism of action are ongoing, focusing on its influence on inflammatory pathways and cytokine production .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease processes. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are often dysregulated in cancer cells. This inhibition could lead to cell cycle arrest and apoptosis in malignant cells .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound). The synthesized compounds were evaluated for their anticancer activity against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their structure–activity relationships (SARs) .
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of related compounds. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro. The findings suggest that this compound might share similar mechanisms and could be developed as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[3,4-d]pyrimidine Cores
The closest structural analog is N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide (). Both compounds share the pyrazolo[3,4-d]pyrimidine core and 3-(trifluoromethyl)benzyl substituent. Key differences include:
- Substituent on the ethyl chain : The target compound features a furan-2-carboxamide , whereas the analog has a butanamide .
- Molecular weight : The furan-2-carboxamide increases molecular weight (~456.3 g/mol) compared to the butanamide analog (~432.4 g/mol).
Theoretical Property Comparison
The furan group may confer stronger hydrogen-bonding capacity, which could enhance target binding affinity but reduce membrane permeability compared to the butanamide analog.
Compounds with Heterocyclic Carboxamide Moieties
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Shares the furan-2-carboxamide group but replaces the pyrazolo-pyrimidine core with a thiazole ring.
- 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (): Contains a piperazine-carboxamide linked to a benzoxazine core.
Patent Compounds with Trifluoromethyl Groups
The European patent () describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, which integrates a morpholine-ethoxy group for solubility. While structurally distinct, the trifluoromethyl and carboxamide motifs suggest overlapping target profiles (e.g., kinase inhibition) .
Q & A
Basic: What coupling reagents and reaction conditions are optimal for synthesizing this compound to maximize yield?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically employs carbodiimide-based coupling agents such as EDC·HCl and HOBt·H₂O in anhydrous conditions with excess triethylamine to activate carboxyl groups. For example, a similar protocol achieved 70–85% yield for pyrimidine-carboxamide analogs via stepwise coupling of intermediates under nitrogen atmosphere . Solvent choice (e.g., DMF or CH₂Cl₂) and temperature control (0–25°C) are critical to minimize side reactions. Post-reaction purification via flash chromatography or recrystallization is recommended to isolate the target compound.
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethyl benzyl group in biological activity?
Answer:
To assess the trifluoromethyl benzyl moiety’s contribution:
- Synthetic Modifications: Replace the 3-(trifluoromethyl)benzyl group with non-fluorinated or alternative electron-withdrawing groups (e.g., nitro, cyano) and compare activity .
- Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins.
- Computational Docking: Perform molecular dynamics simulations to analyze steric/electronic interactions in the binding pocket. Patent data on structurally related compounds with trifluoromethyl substitutions can guide hypothesis generation .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Answer:
- ¹H/¹³C NMR: Key for verifying the pyrazolo[3,4-d]pyrimidine core (e.g., characteristic shifts for NH at δ 10–12 ppm and aromatic protons at δ 7–8 ppm) .
- HRMS: Essential for confirming molecular weight, particularly given the compound’s fluorine content.
- FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities.
Advanced: How should researchers resolve discrepancies in biological activity data across assay platforms?
Answer:
- Assay Standardization: Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
- Orthogonal Validation: Combine enzymatic assays with cell-based viability assays (e.g., MTT or IncuCyte) to confirm target engagement .
- Data Triangulation: Cross-reference results with structural analogs from patent literature to identify trends in substituent effects .
Basic: What strategies mitigate common impurities during synthesis?
Answer:
- Byproduct Control: Monitor reaction progress via TLC to halt at optimal conversion (~90–95%) and avoid over-alkylation or hydrolysis.
- Purification: Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient for high-purity isolation (>95%).
- Stability Testing: Store intermediates under inert conditions to prevent oxidation of the furan or pyrimidine rings .
Advanced: How can flow chemistry improve the scalability of this compound’s synthesis?
Answer:
- Continuous Flow Setup: Implement a microreactor system to enhance heat/mass transfer during exothermic steps (e.g., coupling reactions).
- DoE Optimization: Apply design of experiments (DoE) to optimize parameters like residence time, temperature, and reagent stoichiometry, as demonstrated in flow-based diazomethane synthesis .
- In-Line Analytics: Use UV-Vis or PAT (process analytical technology) for real-time monitoring of intermediate formation.
Basic: What protocols ensure compound stability during long-term storage?
Answer:
- Lyophilization: Freeze-dry the compound in amber vials under argon to prevent hydrolysis.
- Temperature: Store at –20°C in anhydrous DMSO or as a solid desiccated with silica gel.
- Stability Monitoring: Perform periodic HPLC analysis to detect degradation products (e.g., opened pyrimidine rings) .
Advanced: Can this compound serve as a warhead in PROTAC design, and what linker strategies are viable?
Answer:
- Warhead Feasibility: The pyrazolo[3,4-d]pyrimidine core is structurally analogous to kinase inhibitors (e.g., BTK), making it suitable for E3 ligase recruitment. Confirmed via SPR binding assays in PROTAC case studies .
- Linker Design: Use PEG-based or alkyl spacers (6–12 carbons) to balance solubility and proteasome recruitment efficiency. Attach via the ethyl group on the pyrimidine ring to preserve warhead-target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
